tert-Butyl methyl sulfide

Description

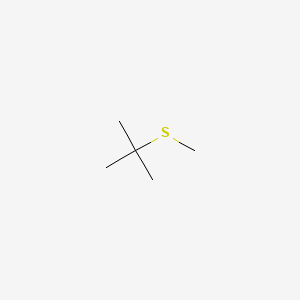

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFVCTVYZFTORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210644 | |

| Record name | Propane, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-64-0 | |

| Record name | tert-Butyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-methylsulfanylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl methyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNH9VB6FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl Methyl Sulfide

CAS Number: 6163-64-0

This technical guide provides a comprehensive overview of tert-Butyl methyl sulfide (B99878), a versatile organosulfur compound. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical and Safety Data

tert-Butyl methyl sulfide is a colorless to light yellow liquid with a strong, characteristic odor. Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6163-64-0 | |

| Molecular Formula | C₅H₁₂S | |

| Molecular Weight | 104.21 g/mol | |

| Boiling Point | 101-102 °C | |

| Density | 0.826 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.44 | |

| Solubility | Difficult to mix with water. | [1] |

| Flash Point | -3 °C | [2] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| H225: Highly flammable liquid and vapor. | Flammable liquids, Category 2 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |

| H315: Causes skin irritation. | Skin irritation, Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| H319: Causes serious eye irritation. | Eye irritation, Category 2A | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | Specific target organ toxicity — single exposure, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Spectroscopic Data

The following tables summarize key spectroscopic data for the identification and characterization of this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~2.0 | Singlet | 3H | S-CH₃ |

| ~1.3 | Singlet | 9H | C(CH₃ )₃ | |

| ¹³C NMR | ~45.0 | Quartet | C (CH₃)₃ | |

| ~31.0 | Quartet | C(C H₃)₃ | ||

| ~15.0 | Quartet | S-C H₃ |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Table 4: IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks | Interpretation |

| IR Spectroscopy (cm⁻¹) | 2960-2850 | C-H stretching (alkane) |

| 1450-1470 | C-H bending (CH₃) | |

| 1365 | C-H bending (tert-butyl group) | |

| 600-700 | C-S stretching | |

| Mass Spectrometry (m/z) | 104 | Molecular ion [M]⁺ |

| 89 | [M - CH₃]⁺ | |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) - Often the base peak. | |

| 41 | [C₃H₅]⁺ |

Synthesis and Reactions

This compound is a key intermediate in organic synthesis. It can be prepared through several methods, and it undergoes various characteristic reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-methyl-2-propanethiol (tert-butyl mercaptan) with a methylating agent such as methyl iodide.

References

An In-depth Technical Guide to the Chemical Properties of tert-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of tert-Butyl methyl sulfide (B99878) (t-BMS), a versatile organosulfur compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis and other applications.

Chemical Identity and Structure

tert-Butyl methyl sulfide , also known as 2-methyl-2-(methylthio)propane, is a thioether with a tertiary butyl group attached to a sulfur atom, which is in turn bonded to a methyl group.

Molecular Formula: C₅H₁₂S

Structure:

Canonical SMILES: CSC(C)(C)C

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 104.21 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Strong, unpleasant, stench-like | [1] |

| Boiling Point | 101-102 °C | [1] |

| Density | 0.826 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.440 | [1] |

| Flash Point | -3 °C | [1] |

| Solubility | Difficult to mix with water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Two singlets are expected: one for the nine equivalent protons of the tert-butyl group and one for the three protons of the methyl group. |

| ¹³C NMR | Signals corresponding to the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons of the tert-butyl group, and the methyl carbon attached to the sulfur. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl groups and a C-S stretching vibration. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 104. Common fragmentation patterns would involve the loss of a methyl group (M-15) or a tert-butyl group (M-57).[2] |

Reactivity and Stability

-

Stability: this compound is a stable compound under standard conditions.

-

Reactivity: The sulfur atom possesses a lone pair of electrons, making it nucleophilic. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone. The C-S bond can be cleaved under certain reductive or oxidative conditions. Due to the bulky tert-butyl group, SN2 reactions at the sulfur or adjacent carbons are sterically hindered.

Health and Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Classification | GHS Pictograms | Precautionary Statements |

| Flammable Liquid (Category 2) | 🔥 | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| Skin Irritant (Category 2) | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritant (Category 2A) | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thioethers is an adaptation of the Williamson ether synthesis.

Reaction: (CH₃)₃C-Cl + NaSCH₃ → (CH₃)₃C-SCH₃ + NaCl

Materials:

-

tert-Butyl chloride

-

Sodium thiomethoxide (Sodium methanethiolate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add tert-butyl chloride to the cooled solution with continuous stirring. The reaction between a tertiary halide and a strong nucleophile/base can also lead to elimination products, so temperature control is important.[3][4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the spectra to identify the chemical shifts, integration, and multiplicity of the signals to confirm the structure.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat sample of this compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Analyze the spectrum for characteristic absorption bands corresponding to C-H and C-S bonds.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure of tert-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of tert-butyl methyl sulfide (B99878) (tBMS), a sulfur-containing organic compound with applications in various chemical syntheses. This document collates structural data obtained from spectroscopic and computational methods, outlines the experimental protocols for these techniques, and presents a logical workflow for molecular structure determination. All quantitative data are summarized for clarity, and key experimental processes are visualized using logical diagrams.

Introduction

tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is a thioether with the chemical formula C5H12S.[1][2] Its structure, characterized by a bulky tert-butyl group attached to a sulfur atom, which is in turn bonded to a methyl group, gives rise to specific chemical and physical properties that are of interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is crucial for predicting its reactivity, designing novel synthetic routes, and for its application in drug development as a potential building block or reagent.

Molecular Structure and Properties

The molecular structure of this compound is defined by the covalent bonding between its constituent atoms. The central sulfur atom is bonded to a tertiary butyl group and a methyl group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H12S | [1][2] |

| Molecular Weight | 104.21 g/mol | [1][2] |

| CAS Number | 6163-64-0 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 101-102 °C | [3] |

| Density | 0.826 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.44 | [3] |

Experimental Determination of Molecular Structure

Spectroscopic Methods

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the connectivity of atoms in a molecule.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy: [4][5][6]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A trace amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and Fourier transformed to obtain the NMR spectrum.

-

Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) are analyzed to assign the signals to specific protons and carbons in the molecule.

Expected NMR Spectral Data:

| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |

| ¹H | ~1.3 | Singlet | (CH₃)₃C- |

| ¹H | ~2.1 | Singlet | S-CH₃ |

| ¹³C | ~31 | Quartet | (CH₃)₃C- |

| ¹³C | ~45 | Quartet | (CH₃)₃C- |

| ¹³C | ~15 | Quartet | S-CH₃ |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Spectroscopy: [7]

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific bond vibrations (e.g., C-H stretching, C-H bending).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960-2850 | C-H stretching (alkane) |

| 1470-1450 | C-H bending (CH₃) |

| 1390-1365 | C-H bending (tert-butyl) |

| 700-600 | C-S stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[8]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS): [9][10]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC).

-

Separation: The compound travels through a heated capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrum Fragments:

| m/z | Fragment Ion |

| 104 | [M]⁺ (Molecular ion) |

| 89 | [M - CH₃]⁺ |

| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |

| 47 | [CH₃S]⁺ |

Computational Modeling

In the absence of experimental crystal structure data, computational chemistry provides a powerful tool for predicting the three-dimensional geometry of this compound.[2]

Methodology for Computational Structure Optimization:

-

Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

-

Method Selection: A suitable level of theory and basis set are chosen for the calculation (e.g., Density Functional Theory (DFT) with a basis set like 6-31G*).

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, low-energy conformation.

-

Data Extraction: From the optimized structure, key geometric parameters such as bond lengths and bond angles can be extracted.

Predicted Structural Parameters (from computational models):

| Parameter | Predicted Value |

| C-S Bond Length (tert-butyl) | ~1.85 Å |

| C-S Bond Length (methyl) | ~1.82 Å |

| C-S-C Bond Angle | ~100-105° |

| C-C Bond Length (tert-butyl) | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| H-C-H Bond Angle | ~109.5° |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of a molecular structure, such as that of this compound.

Conclusion

The molecular structure of this compound has been thoroughly characterized through a combination of spectroscopic techniques and computational modeling. The data presented in this guide provide a detailed understanding of its atomic connectivity, functional groups, and three-dimensional geometry. The experimental protocols outlined herein serve as a practical reference for researchers working with this and similar compounds. This comprehensive structural information is essential for advancing the use of this compound in organic synthesis and drug discovery.

References

- 1. tert-Butyl Methyl disulfide [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 6163-64-0 [benchchem.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl methyl sulfoxide [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl methyl sulfide (B99878), a key intermediate in various chemical syntheses. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, logical diagrams of the synthetic routes are provided to facilitate a deeper understanding of the chemical transformations.

Introduction

tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula C5H12S. Its utility is primarily found in organic synthesis, where it serves as a building block for more complex molecules.[1] While not widely recognized for direct pharmacological activity, its structural motif can be incorporated into larger drug molecules to modulate their physicochemical properties. This guide focuses on the principal synthetic routes to this compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Pathways

Two primary strategies for the synthesis of this compound are discussed herein: the reduction of tert-butyl methyl sulfoxide (B87167) and the Williamson-type synthesis from a tert-butyl halide and a thiolate. Of these, the reduction of the corresponding sulfoxide has been demonstrated to be a more effective and higher-yielding approach.

Preferred Synthetic Route: Reduction of tert-Butyl Methyl Sulfoxide

The reduction of tert-butyl methyl sulfoxide presents a reliable and efficient method for the preparation of this compound. A notable procedure involves the use of phenylsilane (B129415) in the presence of a dimanganese decacarbonyl catalyst.[2] This method avoids the common pitfalls of elimination reactions associated with tertiary alkyl halides.

Caption: Synthetic pathway for this compound via reduction of its sulfoxide.

Alternative Route: Williamson-Type Thioether Synthesis

Analogous to the Williamson ether synthesis, the reaction of a sodium thiomethoxide with a tert-butyl halide (e.g., tert-butyl chloride) can be considered for the formation of this compound. This reaction proceeds via an SN2 mechanism. However, with a sterically hindered tertiary substrate such as tert-butyl chloride, a competing E2 elimination reaction becomes the major pathway, leading to the formation of isobutylene (B52900) as the primary product.[1][3][4][5] This significantly reduces the yield of the desired thioether, making this route less favorable.

References

An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propane (tert-Butyl Methyl Sulfide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propane, commonly known as tert-butyl methyl sulfide (B99878). It covers its chemical properties, synthesis, and key reactions, with a focus on providing practical information for laboratory and research applications.

Chemical Identity and Properties

The IUPAC name for tert-butyl methyl sulfide is 2-methyl-2-(methylsulfanyl)propane [1]. It is a colorless liquid with a characteristic strong, unpleasant odor[1][2][3].

-

Synonyms: this compound, methyl t-butyl sulfide, 3,3-dimethyl-2-thiabutane, t-butyl methyl sulfide, tert-butyl methyl sulfane[1].

The quantitative physical and chemical properties of 2-methyl-2-(methylsulfanyl)propane are summarized in the table below for easy reference.

| Property | Value | Reference |

| Physical State | Clear, colorless liquid | [2][3] |

| Odor | Unpleasant, stench | [1][3] |

| Boiling Point | 101-102 °C | [1][2] |

| Density | 0.826 g/mL at 25 °C | [1][2] |

| Refractive Index | n²⁰/D 1.44 | [1][2] |

| Flash Point | -3 °C (26 °F) | [1] |

| Solubility | Difficult to mix with water | [1][2][3] |

2-Methyl-2-(methylsulfanyl)propane is a highly flammable liquid and vapor that requires careful handling in a laboratory setting[1][3][8].

| Hazard Statement | Precautionary Measures |

| Highly flammable liquid and vapor[1][3][8]. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground/bond container and receiving equipment[3][8]. |

| Causes skin and serious eye irritation[3][8]. | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling[3][8]. |

| May cause respiratory irritation[3][8]. | Use only outdoors or in a well-ventilated area. Avoid breathing vapors[3][8]. |

| Incompatible Materials | Strong oxidizing agents[8]. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container[1]. |

Synthesis of 2-Methyl-2-(methylsulfanyl)propane

A documented method for the synthesis of 2-methyl-2-(methylsulfanyl)propane involves the reduction of its corresponding sulfoxide (B87167).

The following diagram illustrates a general workflow for the synthesis of 2-methyl-2-(methylsulfanyl)propane from tert-butyl methyl sulfoxide.

Caption: A workflow diagram for the synthesis of this compound.

This protocol is based on a reported synthesis with a 74% yield[4].

Materials:

-

tert-Butyl methyl sulfoxide

-

Phenylsilane

-

Dimanganese decacarbonyl

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

-

Purification apparatus (e.g., distillation setup or chromatography columns)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine tert-butyl methyl sulfoxide, phenylsilane, and a catalytic amount of dimanganese decacarbonyl in anhydrous toluene.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-methyl-2-(methylsulfanyl)propane, can then be isolated and purified using standard techniques such as distillation or column chromatography.

Reactions of 2-Methyl-2-(methylsulfanyl)propane

The sulfur atom in 2-methyl-2-(methylsulfanyl)propane can undergo oxidation reactions.

The sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. This is a common reaction pathway for thioethers.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 6163-64-0 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 97759-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. robinsonbrothers.uk [robinsonbrothers.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of tert-Butyl methyl sulfide

An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Sulfide (B99878)

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl methyl sulfide (T-BMS), a key organosulfur compound. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations to clarify experimental workflows and the relationships between these properties.

Compound Identification and Overview

-

Chemical Name: this compound

-

IUPAC Name: 2-Methyl-2-(methylsulfanyl)propane[1]

-

Synonyms: Methyl tert-butyl sulfide, 2-Methyl-2-methylsulfanyl propane, t-Butyl methyl sulfide[2]

This compound is a colorless, highly flammable liquid characterized by a strong, unpleasant sulfurous odor.[2][3][4] It is primarily used in processes such as LPG refining due to its high sulfur content.[2][5]

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Units | Conditions |

| Molecular Weight | 104.21 | g/mol | |

| Density | 0.826 | g/mL | at 25 °C[5] |

| Boiling Point | 101 - 102 | °C | |

| Melting Point | -107.00 | °C | [3] |

| Refractive Index | 1.4385 - 1.4425 | at 20 °C[1] | |

| Flash Point | -3 to -4 | °C | closed cup[2][4] |

| Appearance | Clear, colorless liquid | ||

| Solubility | Difficult to mix with polar solvents (e.g., water); Soluble in non-polar organic solvents.[2][3] |

Detailed Experimental Protocols

Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key properties of a liquid like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[6][7][8][9]

Methodology:

-

Preparation: Ensure the graduated cylinder is clean and completely dry.

-

Tare Mass: Place the empty graduated cylinder on a zeroed (tared) electronic balance and record its mass (m₁), or tare the balance with the cylinder on it.[6]

-

Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume (V) from the bottom of the meniscus at eye level to avoid parallax error.[6]

-

Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).

-

Calculation: Calculate the mass of the liquid by subtracting the initial mass from the final mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m / V.[6]

-

Replication: For accuracy, the procedure should be repeated multiple times, and the average density calculated.[9]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] For small sample volumes, the micro-boiling point or Thiele tube method is commonly employed.[11][12]

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube (e.g., a fusion tube).[11][13]

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.[11]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[11][12]

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[11][13]

-

Recording Temperature: Note the temperature at which a rapid and continuous stream of bubbles emerges. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for identifying and assessing the purity of liquid substances. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the surface of the main prism.

-

Measurement: Close the prism and allow a moment for the temperature to equilibrate (typically 20°C). Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

Interrelation of Physical Properties

The physical properties of a compound are not independent but are logically interconnected, stemming from its molecular structure and intermolecular forces.

The Molecular Structure, specifically the bulky tert-butyl group and the sulfur atom, dictates the Molecular Weight and the nature of the Intermolecular Forces (primarily weak van der Waals forces). These forces, in turn, are key determinants of the compound's phase transition temperatures (Boiling Point and Melting Point) and its Solubility characteristics. The Density is a function of how the molecules pack, which is related to both Molecular Weight and structure, and it influences the Refractive Index.

References

- 1. B22390.06 [thermofisher.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 6163-64-0 [chemicalbook.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Safety of tert-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tert-Butyl methyl sulfide (B99878) (CAS No. 6163-64-0). The information is compiled from Safety Data Sheets (SDS) from various suppliers and established experimental guidelines to ensure a high level of detail and accuracy for professionals in research and drug development.

Chemical and Physical Properties

tert-Butyl methyl sulfide is a colorless, highly flammable liquid with a characteristic stench.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H12S | [1] |

| Molecular Weight | 104.2 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Stench | [1][3] |

| Boiling Point/Range | 101 - 102 °C (214 - 216 °F) | [1][2][4] |

| Flash Point | -3 °C (26.6 °F) | [1][5] |

| Density | 0.826 g/mL at 25 °C | [1][2] |

| Water Solubility | Insoluble | [1] |

| Refractive Index | n20/D 1.44 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][4][6]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Toxicological Information

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

Mechanism of Action and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the precise mechanism of action or the signaling pathways involved in the toxicological effects of this compound.

However, research on other sulfur-containing compounds offers some context. For instance, hydrogen sulfide (H₂S), a related gasotransmitter, is known to interact with various cellular processes. It can modulate oxidative stress through pathways like the Keap1/Nrf2 system, where it can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant genes.[1] H₂S can also influence mitochondrial function and cellular bioenergetics. It's important to note that these are general mechanisms for sulfur compounds and have not been specifically demonstrated for this compound.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the skin and eye irritation potential of chemicals like this compound, based on OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.[9]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates in a cell culture incubator (37°C / 5% CO2) for a specified period, typically overnight.[9]

-

Application of Test Substance: A defined amount of the test substance (e.g., 30μl for liquids or 25mg for solids) is applied directly to the surface of the RhE tissue.[9] Triplicate tissues are used for each test substance, along with positive (e.g., 5% SDS) and negative (e.g., ultrapure water) controls.[9]

-

Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[9] Following exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for a recovery period (e.g., 42 hours).[9]

-

Viability Assessment: Tissue viability is determined using a cell viability assay, most commonly the MTT assay.[9] In this assay, the viable cells metabolize the MTT dye into a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[9]

-

Classification: The substance is classified based on the mean tissue viability relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[9] If the viability is > 50%, it is considered non-irritant.[9]

Experimental Workflow for In Vitro Skin Irritation Testing

Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.

Eye Irritation Testing (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is designed to determine the potential of a substance to cause eye irritation or corrosion. A weight-of-evidence analysis and in vitro testing are strongly recommended before considering in vivo studies to minimize animal testing.[1]

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used.[1] Both eyes of each animal are examined 24 hours before the test to ensure they are free from defects.[1]

-

Test Substance Administration: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if irritation persists.[1] Ocular lesions (cornea, iris, and conjunctivae) are graded according to a numerical scale.

-

Classification: The classification of the substance's irritancy potential is based on the severity and persistence of the observed ocular lesions.

Experimental Workflow for In Vivo Eye Irritation Testing

Caption: Workflow for OECD TG 405 In Vivo Eye Irritation Test.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Safe Handling and Storage Recommendations

| Aspect | Recommendation | Source(s) |

| Handling | - Keep away from heat, sparks, open flames, and hot surfaces.[1][4] - Use explosion-proof electrical, ventilating, and lighting equipment.[1][4] - Use only non-sparking tools.[1][4] - Take precautionary measures against static discharge.[1][4] - Avoid contact with skin and eyes.[1][4] - Avoid breathing vapor or mist.[4] - Use only outdoors or in a well-ventilated area.[1] | [1][4] |

| Storage | - Store in a well-ventilated place.[1] - Keep container tightly closed.[1][4] - Store in a dry and cool place.[6] - Store in a flammables area.[1] | [1][4][6] |

| Incompatible Materials | - Strong oxidizing agents.[1] - Strong acids.[1] - Strong bases.[1] | [1] |

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | - Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] - Remove contact lenses, if present and easy to do. Continue rinsing.[1] - Get medical attention.[1] | [1] |

| Skin Contact | - Take off immediately all contaminated clothing.[1] - Rinse skin with water or shower.[1] - Wash off immediately with soap and plenty of water.[1] - Get medical attention if irritation develops or persists.[3] | [1][3] |

| Inhalation | - Remove person to fresh air and keep comfortable for breathing.[1] - If not breathing, give artificial respiration.[1] - Call a POISON CENTER or doctor if you feel unwell.[1] | [1] |

| Ingestion | - Do NOT induce vomiting.[4] - Never give anything by mouth to an unconscious person.[4] - Rinse mouth with water.[4] - Consult a physician.[4] | [4] |

Fire-Fighting and Accidental Release Measures

| Scenario | Recommended Action | Source(s) |

| Fire | - Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] - Do NOT use a water jet.[4] - Wear self-contained breathing apparatus for firefighting if necessary.[4] | [1][4] |

| Accidental Release | - Use personal protective equipment.[4] - Remove all sources of ignition.[4] - Ensure adequate ventilation.[4] - Prevent further leakage or spillage if safe to do so.[4] - Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal.[4] | [4] |

Disposal Considerations

Waste from this compound is classified as hazardous.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9] Empty containers may retain product residue and can be dangerous.[1]

Conclusion

This compound is a highly flammable liquid that poses a risk of skin, eye, and respiratory irritation. This guide has summarized the key safety information and provided detailed experimental workflows for assessing its irritant properties. Adherence to the recommended handling, storage, and emergency procedures is essential for the safe use of this chemical in a research and development setting. Further research is needed to elucidate the specific toxicological mechanisms and potential signaling pathway interactions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicology of quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 6163-64-0 [benchchem.com]

- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad spectrum proteomics analysis of the inferior colliculus following acute hydrogen sulfide exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. robinsonbrothers.uk [robinsonbrothers.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Novel Insights Into Hydrogen Sulfide–Mediated Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

Spectroscopic data of tert-Butyl methyl sulfide

An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl Methyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl sulfide (C₅H₁₂S), also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula (CH₃)₃CSCH₃.[1] As a thioether, its structural elucidation and purity assessment are crucial in various chemical research and development settings. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed experimental protocols for data acquisition. The information is intended to assist researchers in identifying and characterizing this compound using standard spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data are presented in structured tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic vibrational modes for its functional groups. The primary absorptions are associated with C-H stretching and bending vibrations.

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| ~2965 | sp³ C-H | Stretching |

| ~1470 | C-H | Bending (asymmetric) |

| ~1365 | C-H | Bending (symmetric, t-butyl) |

| ~1220 | C-H | Bending |

| ~650-750 | C-S | Stretching |

Note: The C-S stretching vibration is often weak and can be difficult to assign definitively from the fingerprint region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound, showing two distinct proton environments and three unique carbon environments.

¹H NMR Data

The ¹H NMR spectrum is characterized by two singlets, corresponding to the methyl and tert-butyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.0 - 2.1 | Singlet | 3H | S-CH₃ (Methyl protons) |

| ~1.3 - 1.4 | Singlet | 9H | C(CH₃)₃ (tert-Butyl protons) |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows three signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~43.0 | C (CH₃)₃ (Quaternary carbon) |

| ~31.0 | C(C H₃)₃ (tert-Butyl methyl carbons) |

| ~14.0 | S-C H₃ (S-methyl carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is typically acquired using electron ionization (EI).

| m/z | Relative Abundance (%) | Assignment |

| 104 | ~20 | [M]⁺ (Molecular Ion) |

| 89 | ~15 | [M - CH₃]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (tert-Butyl cation, base peak) |

| 41 | ~40 | [C₃H₅]⁺ |

Note: Data is compiled from publicly available spectral databases.[1][3] Relative abundances are approximate and can vary with instrumentation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as general guidelines and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for acquiring the IR spectrum of a pure liquid sample like this compound.[4][5]

-

Sample Preparation : Ensure the liquid sample is free of water.

-

Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[4][6] If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone (B3395972) and allow them to dry completely.[4][5]

-

Film Creation : Using a Pasteur pipet, place one to two drops of this compound onto the surface of one salt plate.[4][7]

-

Assembly : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[6]

-

Data Acquisition :

-

Place the assembled plates into the sample holder of the FT-IR spectrometer.[4]

-

First, run a background scan to account for atmospheric H₂O and CO₂.

-

Run the sample scan to obtain the infrared spectrum.

-

-

Post-Analysis : Clean the salt plates thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and return them to the desiccator.[6]

An alternative is to use an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory, which requires only placing a drop of the liquid directly onto the ATR crystal.[8]

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of an organic liquid.

-

Sample Preparation :

-

In a clean NMR tube, dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not serve as the reference.

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

-

Shim the magnetic field to achieve maximum homogeneity and resolution.[9]

-

For ¹³C NMR, tune and match the probe to the correct frequency.[10]

-

-

¹H NMR Data Acquisition :

-

Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition :

-

Data Processing :

-

Apply a Fourier transform to the acquired FID to generate the spectrum.[9]

-

Phase the spectrum and perform baseline correction.[9]

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H) or the TMS peak (0.00 ppm).[12]

-

For ¹H NMR, integrate the signals to determine the relative ratios of protons.

-

Mass Spectrometry Protocol (GC-MS)

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analysis.[13]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC-MS Instrument Setup :

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C) to ensure elution of the compound.[14][15]

-

Set the carrier gas (usually Helium) flow rate.[14]

-

Set the MS parameters, including the ionization mode (typically Electron Impact, EI, at 70 eV), mass scan range (e.g., 35-450 m/z), and ion source temperature (e.g., 230-250°C).[14][15]

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[14]

-

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a compound like this compound using multiple spectroscopic techniques can be visualized as a sequential and complementary process. Each technique provides a unique piece of the structural puzzle, leading to a confident final identification.

Caption: Workflow for structural elucidation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 14. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

- 15. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of tert-Butyl Methyl Sulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl sulfide (B99878), a sterically hindered thioether, presents a unique reactivity profile that makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its distinct structural features—a bulky tert-butyl group and a nucleophilic sulfur atom—govern its chemical behavior, influencing its participation in a range of transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of tert-butyl methyl sulfide, with a focus on experimental details and quantitative data to support further research and development.

Physicochemical Properties and Safety Data

This compound is a colorless to light yellow liquid with a characteristic strong odor. Due to its volatility and flammability, appropriate safety precautions must be observed during its handling and storage.

| Property | Value | Reference |

| CAS Number | 6163-64-0 | [1] |

| Molecular Formula | C5H12S | [1] |

| Molecular Weight | 104.21 g/mol | [1] |

| Boiling Point | 101-102 °C | [2] |

| Density | 0.826 g/mL at 25 °C | [3] |

| Flash Point | -3 °C | [3] |

Safety Summary: this compound is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[3] It should be stored in a well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the S-alkylation of 2-methyl-2-propanethiol (tert-butyl mercaptan) with a methylating agent.

Experimental Protocol: Synthesis from 2-Methyl-2-propanethiol

Reaction: (CH₃)₃CSH + CH₃I → (CH₃)₃CSCH₃ + HI

Materials:

-

2-Methyl-2-propanethiol (tert-butyl mercaptan)

-

A suitable base (e.g., sodium hydroxide, sodium hydride)

-

An appropriate solvent (e.g., ethanol, tetrahydrofuran)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-propanethiol in the chosen solvent.

-

Add the base portion-wise at room temperature to form the thiolate anion.

-

Slowly add iodomethane to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Note: This is a generalized procedure. Specific conditions such as reaction time, temperature, and stoichiometry of reagents should be optimized for each scale.

Core Reactivity Profile

The reactivity of this compound is primarily centered around the sulfur atom and the adjacent carbon atoms. Key transformations include oxidation, dealkylation, and reactions with strong acids and bases.

Oxidation to Sulfoxide (B87167) and Sulfone

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone. The selective oxidation to the sulfoxide is a particularly useful transformation.

A reported method for the selective oxidation of sulfides to sulfoxides utilizes tert-butylnitrite as the oxidant in the presence of an iron(III) nitrate (B79036) catalyst.[4]

Reaction: (CH₃)₃CSCH₃ + Oxidizing Agent → (CH₃)₃CS(O)CH₃

Materials: [4]

-

This compound (1.0 mmol)

-

tert-Butylnitrite (3.0 mmol)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (20 mol%)

-

Acetonitrile (B52724) (5.0 mL)

Procedure: [4]

-

To a 25 mL glass tube, add this compound, tert-butylnitrite, Fe(NO₃)₃·9H₂O, and acetonitrile.

-

Stir the mixture at 60 °C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297).

-

The product can be analyzed by gas chromatography.

-

For isolation, the residue can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent.

| Substrate | Oxidant System | Product | Yield (%) | Reference |

| Thioanisole | t-BuONO / Fe(NO₃)₃·9H₂O | Phenyl methyl sulfoxide | 70 | [4] |

| Dibenzyl sulfide | t-BuONO / Fe(NO₃)₃·9H₂O | Dibenzyl sulfoxide | 85 | [4] |

Note: While the provided reference does not specifically list this compound as a substrate, the protocol is applicable to a range of dialkyl sulfides.[4]

Reduction of tert-Butyl Methyl Sulfoxide

The sulfoxide can be reduced back to the sulfide using various reducing agents. A general and efficient method involves the use of phenylsilane (B129415) catalyzed by a manganese complex.

Reaction: (CH₃)₃CS(O)CH₃ + PhSiH₃ → (CH₃)₃CSCH₃ + (PhSiO)n

Materials:

-

tert-Butyl methyl sulfoxide (0.5 mmol)

-

Phenylsilane (PhSiH₃) (0.5 mmol)

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀) or other suitable manganese catalyst

-

Toluene (B28343) (3 mL)

Procedure:

-

In a flask, combine tert-butyl methyl sulfoxide and the manganese catalyst in toluene.

-

Add phenylsilane to the mixture.

-

Stir the reaction mixture at 100-110 °C.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the product can be purified by silica gel column chromatography.

A 74% yield for the reduction of tert-butyl methyl sulfoxide using phenylsilane and dimanganese decacarbonyl in toluene at 100 °C for 16 hours has been reported.[5]

Dealkylation Reactions

An oxidative S-dealkylation of mercapto tert-butyl sulfides using N-bromosuccinimide (NBS) in acetonitrile has been reported to yield 3H-1,2-benzodithioles. This suggests that the tert-butyl group can be removed under oxidative conditions.

General Reaction Scheme: Ar-S-C(CH₃)₃ + NBS → [Ar-S-Br] → Further reactions

Further research is needed to adapt this methodology for the specific dealkylation of this compound to potentially yield methanethiol (B179389) derivatives.

Reactivity with Acids

Thioethers can be protonated by strong acids to form sulfonium (B1226848) salts. The stability and subsequent reactivity of these salts depend on the structure of the thioether and the nature of the acid. In the case of this compound, the bulky tert-butyl group may influence the accessibility of the sulfur lone pairs for protonation. Under strongly acidic conditions and elevated temperatures, cleavage of the C-S bond is possible, likely proceeding through a mechanism involving the formation of a stable tert-butyl cation.

Expected Reaction: (CH₃)₃CSCH₃ + H⁺ ⇌ [(CH₃)₃CS(H)CH₃]⁺ → (CH₃)₃C⁺ + CH₃SH

Reactivity with Bases

The protons on the methyl group of this compound are weakly acidic. Strong bases, such as n-butyllithium, can deprotonate at this position to form an α-lithio sulfide. This carbanion can then be used as a nucleophile in subsequent reactions.

Expected Reaction: (CH₃)₃CSCH₃ + n-BuLi → (CH₃)₃CSCH₂Li + BuH

Role in Drug Development and Medicinal Chemistry

The tert-butyl group is a common motif in many pharmaceutical compounds, often incorporated to enhance metabolic stability or to act as a steric shield.[6] However, it can also be a site of metabolism by cytochrome P450 enzymes.[6] Understanding the reactivity of tert-butyl sulfides is crucial for predicting metabolic pathways and designing more stable drug candidates.

Pregnane X Receptor (PXR) Signaling Pathway

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in regulating the metabolism of xenobiotics, including many drugs.[7] Activation of PXR leads to the increased expression of drug-metabolizing enzymes and transporters. While this compound itself has not been extensively studied as a PXR activator, structurally related compounds, such as 3-tert-butylphenyl methyl sulfide, are known to interact with this receptor.[7] This suggests that molecules containing the tert-butyl sulfide moiety could potentially modulate PXR activity, a critical consideration in drug-drug interactions and overall drug efficacy.

Caption: Pregnane X Receptor (PXR) signaling pathway activation by a xenobiotic.

Experimental Workflows

The following diagram illustrates a typical workflow for studying the reactivity of this compound.

Caption: A generalized experimental workflow for chemical reactions involving this compound.

Conclusion

This compound exhibits a rich and varied reactivity profile, making it a versatile tool for synthetic chemists and a compound of interest for drug development professionals. Its susceptibility to oxidation provides a straightforward entry into sulfoxide chemistry, while its potential for dealkylation and α-functionalization opens avenues for further molecular elaboration. As research continues to uncover the nuances of its chemical behavior and its interactions with biological systems, the utility of this compound in both academic and industrial settings is poised to expand. This guide serves as a foundational resource to facilitate and inspire future investigations into this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]

- 4. PXR: a xenobiotic receptor of diverse function implicated in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Oxidative S-dealkylation of tert-butyl aryl sulphides: a novel route to 3-substituted-3H-1,2-benzodithioles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and History of tert-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of tert-butyl methyl sulfide (B99878) (tBMS). While the exact historical moment of its first synthesis is not definitively documented, its conceptualization is intrinsically linked to the development of the Williamson ether synthesis in the mid-19th century and the first preparation of its precursor, tert-butanethiol, in 1890. This document details the likely historical synthetic routes, provides modern experimental protocols, and presents a thorough characterization of the compound, including its physicochemical and spectroscopic properties.

Introduction

tert-Butyl methyl sulfide, systematically named 2-methyl-2-(methylthio)propane, is a volatile, colorless liquid with a characteristic unpleasant odor. As a thioether, it contains a sulfur atom bonded to a tert-butyl group and a methyl group. This structure imparts specific chemical properties that have found utility in various industrial applications, notably as an additive in Liquefied Petroleum Gas (LPG) refining due to its high sulfur content. Beyond its industrial use, this compound and its derivatives, such as tert-butyl methyl sulfoxide, serve as valuable reagents in organic synthesis. This guide aims to provide a detailed account of its scientific journey, from its likely discovery to its modern-day characterization and applications.

Discovery and Historical Context

The discovery of this compound is not marked by a single, celebrated publication but rather can be inferred from the chronological development of synthetic organic chemistry in the 19th century.

The Precedent: Williamson Ether Synthesis

The intellectual framework for the synthesis of thioethers was established by Alexander Williamson's development of the Williamson ether synthesis in 1850. This reaction, involving the SN2 reaction of an alkoxide with an alkyl halide, provided a general method for the formation of ethers.[1][2][3] Organic chemists of the era quickly recognized that this principle could be extended to sulfur analogs, leading to the synthesis of thioethers (sulfides) from thiolates and alkyl halides.[4]

The Missing Piece: The Advent of tert-Butanethiol

The synthesis of this compound was contingent upon the availability of a suitable tert-butyl sulfur precursor. The first documented synthesis of tert-butanethiol (tert-butyl mercaptan) was achieved by Leonard Dobbin in 1890.[5] Dobbin's work on the reactions of zinc sulfide with alkyl halides opened the door to the preparation of a variety of thiols, including the sterically hindered tert-butanethiol.[5]

Given the established knowledge of the Williamson synthesis for thioethers, it is highly probable that the first synthesis of this compound was accomplished shortly after 1890 by reacting a salt of tert-butanethiol with a methylating agent, such as methyl iodide.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C5H12S | [6] |

| Molecular Weight | 104.21 g/mol | [6] |

| CAS Number | 6163-64-0 | [6] |

| Appearance | Clear, colorless liquid | [7] |

| Odor | Unpleasant | [7] |

| Boiling Point | 101-102 °C | [7] |

| Density | 0.826 g/mL at 25 °C | [7] |

| Flash Point | -3 °C | [7] |

| Refractive Index (nD20) | 1.440 | [7] |

Synthesis of this compound: Experimental Protocols

The most common and historically relevant method for the synthesis of this compound is the Williamson thioether synthesis. Below are detailed protocols for the preparation of the necessary precursors and the final product.

Preparation of Sodium tert-Butylthiolate

The reaction involves the deprotonation of tert-butanethiol to form the corresponding thiolate.

dot

Caption: Formation of sodium tert-butylthiolate.

Materials:

-

tert-Butanethiol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF to create a slurry.

-

Cool the flask in an ice bath.

-

Slowly add a solution of tert-butanethiol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete deprotonation. The resulting solution of sodium tert-butylthiolate is used directly in the next step.

Williamson Synthesis of this compound

This step involves the SN2 reaction between the in situ generated sodium tert-butylthiolate and a methylating agent.

dot

References

- 1. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl Methyl Sulfide from tert-Butyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl methyl sulfide (B99878) via the reduction of its corresponding sulfoxide (B87167). The reduction of sulfoxides to sulfides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Herein, we compare several contemporary methods for this conversion, presenting quantitative data, detailed experimental procedures, and a generalized experimental workflow to guide researchers in selecting and performing this synthesis efficiently and safely.

Introduction to Sulfoxide Reduction

The deoxygenation of sulfoxides is a key reaction in organosulfur chemistry. Tert-butyl methyl sulfoxide serves as a common starting material, and its conversion to tert-butyl methyl sulfide is often necessary during multi-step synthetic campaigns. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, reaction conditions, and scalability. A variety of reagent systems have been developed, ranging from classic phosphorus-based reagents to modern metal-catalyzed methods. This guide focuses on practical and high-yielding protocols suitable for a research and development laboratory setting.

Comparative Analysis of Reduction Methodologies

Several reagent systems are effective for the reduction of tert-butyl methyl sulfoxide. The following table summarizes the performance of selected modern methods based on literature data for dialkyl sulfoxides, providing a basis for method selection.

| Reagent System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Tf₂O / KI | General Dialkyl Sulfoxides | Acetonitrile (B52724) | Room Temp. | Minutes | >90 | [1] |

| SOCl₂ / PPh₃ | General Aliphatic Sulfoxides | THF | Room Temp. | 10-30 min | >90 | [2][3] |

| Mn₂(CO)₁₀ / PhSiH₃ | tert-Butyl Methyl Sulfoxide | Toluene | 100 | 16 h | 74 | [ChemicalBook Result 8 from previous searches] |

| NaBH₄ / I₂ | General Sulfoxides | THF | Reflux | 1-2 h | Excellent | [4] |

Note: "Excellent" yields are described in the cited literature but a precise numerical value for this specific substrate was not provided.

Experimental Protocols

Two highly effective and mild protocols are detailed below.

Protocol 1: Reduction using Triflic Anhydride (B1165640) and Potassium Iodide

This method is extremely rapid, proceeds at room temperature, and is highly chemoselective, tolerating a wide variety of sensitive functional groups.[1][5]

Materials:

-

tert-Butyl methyl sulfoxide

-

Triflic anhydride (Tf₂O)

-

Potassium iodide (KI)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-